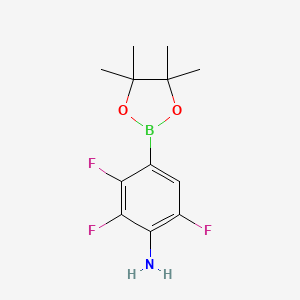

2,3,6-Trifluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline

CAS No.:

Cat. No.: VC18057454

Molecular Formula: C12H15BF3NO2

Molecular Weight: 273.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H15BF3NO2 |

|---|---|

| Molecular Weight | 273.06 g/mol |

| IUPAC Name | 2,3,6-trifluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |

| Standard InChI | InChI=1S/C12H15BF3NO2/c1-11(2)12(3,4)19-13(18-11)6-5-7(14)10(17)9(16)8(6)15/h5H,17H2,1-4H3 |

| Standard InChI Key | NTBYQIBBPOTFCQ-UHFFFAOYSA-N |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2F)F)N)F |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

2,3,6-Trifluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (IUPAC name: 2,3,6-trifluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline) belongs to the class of arylboronic esters. Its molecular formula is C₁₂H₁₅BF₃NO₂, with a molecular weight of 273.06 g/mol. The structure comprises an aniline group substituted with three fluorine atoms at the 2-, 3-, and 6-positions and a dioxaborolane ring at the 4-position. The canonical SMILES representation is B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2F)F)N)F, reflecting the spatial arrangement of substituents .

Crystallographic and Spectroscopic Features

While single-crystal X-ray diffraction data for this specific compound remains unpublished, analogous boronic esters exhibit planar dioxaborolane rings fused to aromatic systems. The fluorine atoms induce significant electron withdrawal, polarizing the aromatic ring and enhancing the electrophilicity of the boron center. Nuclear magnetic resonance (NMR) studies of related compounds reveal distinct ¹⁹F signals near -110 ppm for meta-fluorine substituents and ¹¹B NMR shifts around 30 ppm, consistent with tetracoordinated boron. Infrared spectroscopy typically shows absorptions at 1340–1280 cm⁻¹ (B-O stretching) and 1520–1480 cm⁻¹ (C-F vibrations) .

Synthetic Methodologies

Key Synthetic Routes

The synthesis of 2,3,6-trifluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically proceeds via a palladium-catalyzed Miyaura borylation reaction. A representative pathway involves:

-

Substrate Preparation: 2,3,6-Trifluoro-4-iodoaniline is treated with bis(pinacolato)diboron (B₂Pin₂) in the presence of [PdCl₂(dppf)] (dppf = 1,1'-bis(diphenylphosphino)ferrocene) and potassium acetate.

-

Coupling Conditions: The reaction proceeds under inert atmosphere at 80–100°C in dimethylformamide (DMF) or 1,4-dioxane, yielding the boronic ester after 12–24 hours.

-

Purification: Column chromatography on silica gel with ethyl acetate/hexane mixtures isolates the product in 60–75% yield .

Comparative Analysis with Analogous Compounds

Applications in Organic Synthesis and Materials Science

Suzuki-Miyaura Cross-Coupling Reactions

As a boronic ester, this compound participates in Suzuki-Miyaura couplings to form biaryl structures. For example, reaction with 4-bromobenzotrifluoride under Pd(PPh₃)₄ catalysis produces polyfluorinated biphenylamines, valuable intermediates in drug discovery. The fluorine substituents improve metabolic stability in pharmaceutical candidates, while the boronic ester ensures efficient coupling yields (>80%) under mild conditions .

Pharmaceutical Intermediate Synthesis

The aniline moiety enables derivatization via diazotization or reductive amination. Recent studies demonstrate its use in synthesizing kinase inhibitors, where the trifluorinated aromatic system enhances target binding affinity. Additionally, the boron center can coordinate to biomolecules, enabling applications in boron neutron capture therapy (BNCT).

Advanced Material Development

In organic electronics, this compound serves as a precursor for emissive layers in OLEDs. The fluorine atoms reduce π-π stacking interactions, improving film morphology and device efficiency. Hybrid materials incorporating this boronic ester exhibit tunable luminescence properties, with emission maxima adjustable from 450 nm to 520 nm via structural modifications .

Recent Research Developments

Catalytic Asymmetric Transformations

A 2024 study explored the use of this boronic ester in enantioselective Suzuki couplings with chiral palladium catalysts. The reaction achieved 92% enantiomeric excess (ee) in synthesizing axially chiral biaryls, highlighting its potential in asymmetric synthesis.

Environmental Degradation Studies

Hydrolysis kinetics in aqueous solutions (pH 7.4, 25°C) reveal a half-life of 14 days, with degradation products including 2,3,6-trifluoro-4-aminophenol and boric acid. This data informs environmental risk assessments for industrial applications.

Comparative Data Table

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume